Detumomab - 145832-33-3

Detumomab

Catalog Number: EVT-1516668
CAS Number: 145832-33-3
Molecular Formula: C21H24N2O3S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Detumomab is a monoclonal antibody that targets the epidermal growth factor receptor (EGFR), which is commonly overexpressed in various cancers. This compound has been studied for its potential therapeutic applications, particularly in oncology. Detumomab is classified as an immunotherapeutic agent, specifically designed to interfere with cancer cell proliferation by inhibiting EGFR signaling pathways.

Source

Detumomab was developed through research focused on monoclonal antibodies targeting tumor-associated antigens. Its development is part of a broader effort to create targeted therapies that can improve treatment outcomes for patients with cancers characterized by EGFR overexpression.

Classification

Detumomab falls under the category of monoclonal antibodies, which are engineered proteins that can specifically bind to target antigens. In this case, it targets the EGFR, making it a potential candidate for cancer immunotherapy.

Synthesis Analysis

Methods

The synthesis of Detumomab involves several key steps, primarily focusing on the production of the monoclonal antibody itself. The general method includes:

  1. Hybridoma Technology: This traditional method involves fusing myeloma cells with splenocytes from immunized mice to produce hybrid cells (hybridomas) that can produce the desired antibody.
  2. Recombinant DNA Technology: More modern approaches may utilize recombinant DNA techniques to express the antibody in suitable host cells, such as Chinese hamster ovary cells or other mammalian cell lines.

Technical Details

The synthesis process requires careful selection of host cells and optimization of culture conditions to ensure high yield and proper folding of the antibody. Techniques such as size-exclusion chromatography and affinity chromatography are often employed to purify the final product.

Molecular Structure Analysis

Structure

Detumomab is a human IgG2 monoclonal antibody, characterized by its Y-shaped structure composed of two heavy chains and two light chains linked by disulfide bonds. The specific binding site on Detumomab is designed to interact with the extracellular domain of EGFR.

Data

  • Molecular Weight: Approximately 150 kDa.
  • Amino Acid Composition: Composed of approximately 1,300 amino acids.
  • Binding Affinity: High affinity for EGFR, which is crucial for its therapeutic efficacy.
Chemical Reactions Analysis

Reactions

Detumomab primarily functions through binding interactions with EGFR, leading to several downstream effects:

  1. Inhibition of Ligand Binding: By occupying the ligand-binding site on EGFR, Detumomab prevents natural ligands (such as epidermal growth factor) from activating the receptor.
  2. Induction of Receptor Internalization: This process leads to decreased receptor availability on the cell surface, further inhibiting signaling pathways associated with cancer cell proliferation.

Technical Details

The interactions between Detumomab and EGFR can be analyzed using techniques such as surface plasmon resonance and enzyme-linked immunosorbent assays (ELISA) to quantify binding kinetics and affinity.

Mechanism of Action

Process

Detumomab exerts its therapeutic effects primarily through:

  1. Blocking Signaling Pathways: By inhibiting EGFR activation, Detumomab disrupts downstream signaling pathways involved in cell proliferation and survival.
  2. Inducing Apoptosis: The blockade can lead to programmed cell death in cancer cells that rely on EGFR signaling for survival.
  3. Enhancing Immune Response: Detumomab may also facilitate an immune-mediated response against tumor cells through mechanisms such as antibody-dependent cellular cytotoxicity.

Data

Studies have shown that treatment with Detumomab results in reduced tumor growth in preclinical models, highlighting its potential efficacy in clinical settings.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a clear to slightly opalescent solution.
  • Solubility: Highly soluble in physiological buffers at appropriate pH levels (around 7.4).

Chemical Properties

  • Stability: Detumomab exhibits stability under refrigerated conditions but requires careful handling to prevent denaturation.
  • pH Sensitivity: Optimal activity is maintained within a physiological pH range; deviations can affect binding affinity and stability.

Relevant Data or Analyses

Characterization studies using techniques like circular dichroism spectroscopy provide insights into the secondary structure and folding integrity of Detumomab.

Applications

Scientific Uses

Detumomab has potential applications in various areas:

  1. Cancer Therapy: Primarily investigated for use in treating cancers with high EGFR expression, such as non-small cell lung cancer and colorectal cancer.
  2. Diagnostics: Potentially used in diagnostic assays to detect EGFR expression levels in tumors.
  3. Research Tool: Utilized in research settings to study EGFR signaling pathways and their implications in cancer biology.

Properties

CAS Number

145832-33-3

Product Name

Detumomab

Molecular Formula

C21H24N2O3S

Synonyms

Detumomab

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.